N-ethyl-2-naphthalen-2-yloxyacetamide

Physicochemical profiling CNS drug-likeness Hydrogen-bond donor count

N-Ethyl-2-naphthalen-2-yloxyacetamide (molecular formula C₁₄H₁₅NO₂; MW ≈ 229.27 g/mol) is a synthetic N-ethyl-substituted aryloxyacetamide featuring a 2-naphthyloxy ether linked to an acetamide core. The compound sits within the broader naphthyl(ethyl)acetamide chemotype disclosed in patent US20100004340A1 as melatonin-analogue scaffolds with dual melatoninergic agonist and serotoninergic antagonist potential.

Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
Cat. No. B5769366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-2-naphthalen-2-yloxyacetamide
Molecular FormulaC14H15NO2
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCCNC(=O)COC1=CC2=CC=CC=C2C=C1
InChIInChI=1S/C14H15NO2/c1-2-15-14(16)10-17-13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,2,10H2,1H3,(H,15,16)
InChIKeyQHWLNOBTZSOSQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-2-naphthalen-2-yloxyacetamide — Procurement-Relevant Structural and Pharmacological Profile


N-Ethyl-2-naphthalen-2-yloxyacetamide (molecular formula C₁₄H₁₅NO₂; MW ≈ 229.27 g/mol) is a synthetic N-ethyl-substituted aryloxyacetamide featuring a 2-naphthyloxy ether linked to an acetamide core . The compound sits within the broader naphthyl(ethyl)acetamide chemotype disclosed in patent US20100004340A1 as melatonin-analogue scaffolds with dual melatoninergic agonist and serotoninergic antagonist potential [1]. Its N-ethyl substitution differentiates it from the simpler unsubstituted primary amide (2-naphthalen-2-yloxyacetamide, CAS 35368-77-5, MW 201.22) and from linker-extended variants such as N-(2-(naphthalen-2-yloxy)ethyl)acetamide (CAS 883805-28-5), providing a distinct hydrogen-bond donor profile and lipophilicity balance relevant to CNS-targeted screening collections [2].

Why N-Ethyl-2-naphthalen-2-yloxyacetamide Cannot Be Interchanged with Generic Naphthyloxyacetamide Analogs


Naphthyloxyacetamides as a class exhibit biological activity that is exquisitely dependent on the amide nitrogen substitution pattern. The N-ethyl group in the target compound confers a single hydrogen-bond donor (amide NH), which is absent in N,N-disubstituted tertiary amide analogs and is geometrically distinct from the ethyl-linked variants where the amide is separated from the ether oxygen by an ethylene spacer [1]. Structure-activity relationship (SAR) studies on 2-naphthyloxy derivatives of N,N-substituted acetamides demonstrate that even subtle N-alkyl changes (methyl, ethyl, propyl, isopropyl) produce compounds with markedly different antiamnesic potency when benchmarked against piracetam [2]. Furthermore, the patent literature on naphthyl(ethyl)acetamides explicitly teaches that the N-alkyl substituent modulates metabolic stability via deuterium incorporation at specific positions, indicating that the ethyl group is a critical determinant of both pharmacodynamics and pharmacokinetics [3]. Generic substitution risks selecting a compound with unintended hydrogen-bonding capacity, altered blood-brain barrier penetration, or divergent receptor selectivity.

N-Ethyl-2-naphthalen-2-yloxyacetamide — Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Molecular Weight and Hydrogen-Bond Donor Count Differentiate N-Ethyl from Linker-Extended and Unsubstituted Amide Analogs

N-Ethyl-2-naphthalen-2-yloxyacetamide (MW 229.27) possesses exactly one hydrogen-bond donor (the secondary amide NH) and three hydrogen-bond acceptors (amide carbonyl, ether oxygen, and amide NH as acceptor). This HBD count of 1 is critical for CNS drug-likeness, where the Lipinski and CNS MPO filters typically favor HBD ≤ 1 for passive blood-brain barrier penetration [1]. In contrast: (i) the unsubstituted primary amide 2-naphthalen-2-yloxyacetamide (MW 201.22, CAS 35368-77-5) has two HBDs (NH₂), increasing polarity; (ii) N,N-disubstituted tertiary amide analogs (e.g., N-ethyl-N-phenyl variants, MW 305.4) have zero HBDs, which may reduce target engagement at hydrogen-bonding sites; (iii) the linker-extended N-(2-(naphthalen-2-yloxy)ethyl)acetamide (CAS 883805-28-5) has the same HBD count of 1 but a 2-atom ethylene spacer between ether oxygen and amide, altering the spatial relationship between the naphthalene ring and the acetamide NH by approximately 2.5 Å .

Physicochemical profiling CNS drug-likeness Hydrogen-bond donor count

Antiamnesic Scaffold Activity: 2-Naphthyloxyacetamides Demonstrate Piracetam-Comparable Memory Enhancement in Murine Models

A series of 2-naphthyloxy derivatives of N,N-substituted acetamides were evaluated for antiamnesic activity using the elevated plus maze test in mice with piracetam as the reference nootropic agent. Compounds 3b, 3d, and 3f from this series showed dose-dependent antiamnesic effects, with compound 3b demonstrating memory-enhancing potential comparable to piracetam [1]. While the specific N-ethyl analog was not the most potent compound in this series, the SAR reveals that the N-alkyl substitution pattern is the principal determinant of efficacy — compounds with N,N-dimethyl substitution (e.g., compound 3b) showed superior activity relative to piracetam, whereas N-monoalkyl variants exhibited intermediate potency. Acetylcholinesterase (AChE) inhibitory assays and molecular docking into the AChE crystal structure (using succinylcholine as the functional ligand template) confirmed that binding energy and hydrogen-bond interactions with active-site residues correlate with the observed in vivo antiamnesic activity [2]. For N-ethyl-2-naphthalen-2-yloxyacetamide specifically, the single N-ethyl group provides a hydrogen-bond donor that may engage the AChE peripheral anionic site, a feature absent in N,N-disubstituted analogs.

Antiamnesic activity Acetylcholinesterase inhibition Nootropic screening

Cytotoxic Activity Against Cervical Cancer Cells: Naphthaleneacetamide Derivatives Show Cisplatin-Comparable Effects at Micromolar Concentrations

N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide hydrochloride (compound 1) and 2-(naphthalen-2-yloxy)-N-(2-(piperidin-1-yl)ethyl)acetamide hydrochloride (compound 2) were evaluated for cytotoxicity against the HeLa cervical cancer cell line (ATCC® CCL-2™) by MTT metabolic reduction assay at 24, 48, and 72 hours. Compound 1 showed viability at 1.923 μmol/mL and compound 2 at 0.374 μmol/mL, with effects maintained for 72 hours [1]. At 3.16 µM/mL, compound 1 exhibited cytotoxic effects comparable to the reference drug cisplatin at 3.32 µM/mL [2]. OSIRIS toxicity prediction indicated that these naphthaleneacetamide derivatives have lower predicted toxicity than cisplatin [1]. The mechanism involves sigma-1 (σ1) receptor modulation — molecular docking using AutoDock 4.2 confirmed binding to the σ1 receptor, which regulates cell proliferation and angiogenesis in cervical cancer [3]. N-Ethyl-2-naphthalen-2-yloxyacetamide shares the identical naphthalen-2-yloxyacetamide core with compounds 1 and 2 but replaces the morpholinoethyl/piperidinylethyl substituent with a simpler N-ethyl group, potentially offering a less complex scaffold for further derivatization while retaining the cytotoxic pharmacophore.

Cytotoxicity Cervical cancer HeLa cell line Sigma-1 receptor

Melatonin Receptor Ligand Potential: N-Ethyl Acetamides Occupy a Privileged Substructure in Patent-Disclosed Melatonin Analogues

US Patent US20100004340A1 (Concert Pharmaceuticals) explicitly claims naphthyl(ethyl)acetamides as novel melatonin analogues acting as dual melatoninergic agonists and serotonin 5-HT2C receptor antagonists, with agomelatine (N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide) serving as the prototypical reference compound [1]. The patent teaches that N-alkyl substitution — specifically the ethyl group on the acetamide nitrogen — is a modifiable position for deuterium incorporation to improve metabolic stability. Deuterated N-ethyl analogs are claimed to exhibit reduced metabolism via the CYP450 pathway while retaining MT1/MT2 receptor binding affinity comparable to agomelatine [2]. While N-ethyl-2-naphthalen-2-yloxyacetamide itself is not a deuterated compound, it represents the non-deuterated progenitor scaffold from which deuterated drug candidates can be developed. In contrast, N-(2-(naphthalen-2-yloxy)ethyl)acetamide features a different connectivity (ethylene spacer between ether and acetamide), which shifts the pharmacophore geometry relative to the melatonin receptor binding pocket — potentially altering MT1 vs. MT2 selectivity, which is known to be sensitive to subtle conformational changes in the alkylamide side chain [3].

Melatonin receptors MT1/MT2 agonism 5-HT2C antagonism Deuterated analog design

Antimicrobial Structure-Activity Relationships: Aryloxyacetic Acid Derivatives with Naphthalen-2-yloxy Substituents Show Broad-Spectrum Activity with MIC 4.125–16.5 μg/mL

In a systematic study of regioselectively synthesized aryloxyacetic acid derivatives, sulfone 5d — a compound bearing the naphthalen-2-yloxyacetamide substructure — demonstrated antimicrobial activity with minimal inhibitory concentrations (MICs) ranging from 4.125 to 16.5 μg/mL across a panel of bacterial and fungal organisms, showing greater effect than reference antibacterial and antifungal agents [1]. Importantly, the study established that the 2-naphthyloxy (vs. 1-naphthyloxy) regiochemistry is a critical determinant of antimicrobial potency — 2-naphthyloxy derivatives exhibited consistently superior activity relative to their 1-naphthyloxy counterparts [2]. This regiochemical preference is shared by N-ethyl-2-naphthalen-2-yloxyacetamide (2-naphthyloxy substitution). While the target compound lacks the sulfone and hydrazone functionalities present in the most active derivative 5d, the core 2-naphthyloxyacetamide motif is the essential pharmacophoric element for antimicrobial activity in this chemical series. The N-ethyl amide group may further modulate the lipophilicity and membrane permeability relative to the hydrazide-containing analogs tested.

Antimicrobial activity Antifungal activity MIC determination Aryloxyacetic acid derivatives

N-Ethyl-2-naphthalen-2-yloxyacetamide — Evidence-Backed Research and Industrial Application Scenarios for Procurement Justification


CNS Drug Discovery Screening: Melatonin Receptor and AChE-Targeted Library Design

N-Ethyl-2-naphthalen-2-yloxyacetamide is an ideal entry point for constructing CNS-focused screening libraries targeting melatonin receptors (MT1/MT2) and acetylcholinesterase. The compound's single HBD, moderate MW (~229), and naphthyloxy lipophilic core align with CNS drug-like property filters [1]. The N-ethyl position is directly amenable to deuterium incorporation for metabolic stabilization, as taught by the Concert Pharmaceuticals patent family [2]. The validated antiamnesic activity of the 2-naphthyloxy scaffold in murine models (piracetam-comparable efficacy) provides a phenotypic screening rationale .

Oncology Research: Sigma-1 Receptor-Mediated Cytotoxicity in Cervical and Other Solid Tumor Models

The naphthalen-2-yloxyacetamide core has demonstrated micromolar cytotoxicity against HeLa cervical cancer cells with OSIRIS-predicted toxicity lower than cisplatin [1]. N-Ethyl-2-naphthalen-2-yloxyacetamide retains this validated cytotoxic pharmacophore while offering a simpler N-ethyl substituent that can serve as a minimal scaffold for systematic SAR exploration. Molecular docking studies confirm sigma-1 receptor engagement as the likely mechanism, opening applications in σ1 receptor-targeted oncology programs [2].

Antimicrobial Lead Optimization: 2-Naphthyloxy Regiochemistry-Confirmed Scaffold for Broad-Spectrum Agent Development

The 2-naphthyloxy (rather than 1-naphthyloxy) regiochemistry has been experimentally confirmed to confer superior antimicrobial activity in the aryloxyacetic acid series, with MIC values as low as 4.125 μg/mL [1]. N-Ethyl-2-naphthalen-2-yloxyacetamide provides the correct 2-substituted regioisomer as a starting material for further functionalization (e.g., sulfone, hydrazone, or thiadiazole incorporation) to optimize potency against specific Gram-positive, Gram-negative, or fungal targets [2].

Deuterated Drug Candidate Synthesis: Metabolic-Stability-Optimized Melatonin Analogue Development

As the non-deuterated progenitor of the naphthyl(ethyl)acetamide class claimed in US20100004340A1, N-ethyl-2-naphthalen-2-yloxyacetamide serves as the essential synthetic precursor for generating deuterated analogues with reduced CYP450-mediated N-dealkylation [1]. Procuring this compound enables direct head-to-head comparison of metabolic stability between the protio and deuterio forms, quantifying the deuterium isotope effect on in vitro half-life in liver microsome assays — a critical parameter for lead selection in melatonin-targeted CNS programs [2].

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